![molecular formula C18H17F3N2O3 B1326852 [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid CAS No. 1142205-12-6](/img/structure/B1326852.png)
[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
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Description
Synthesis Analysis
Paper discusses the use of OxymaPure/DIC as an efficient reagent for the synthesis of a series of α-ketoamide derivatives. The synthesis involves the ring opening of N-acylisatin and subsequent coupling to different amino acid esters. This method could potentially be adapted for the synthesis of the compound of interest, considering that α-ketoamides and related structures are part of its molecular framework.
Molecular Structure Analysis
While the papers do not directly address the molecular structure of the compound , paper provides insights into the structural characterization of triorganotin(IV) complexes with related ligands. The study includes NMR, Mossbauer, and IR spectroscopic techniques, as well as X-ray crystallography. These techniques could be employed to analyze the molecular structure of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid.
Chemical Reactions Analysis
The papers provided do not offer specific information on the chemical reactions of the compound of interest. However, the synthetic methods and structural characterizations discussed in papers and could provide a foundation for predicting possible chemical reactions. For instance, the presence of amino and acetic acid groups in the compound suggests potential for reactivity with other organic molecules, possibly through amide bond formation or esterification.
Physical and Chemical Properties Analysis
None of the papers directly discuss the physical and chemical properties of the compound . However, the synthesis and structural characterization techniques described in papers and could be used to infer some of these properties. For example, the presence of a trifluoromethyl group could affect the compound's lipophilicity, which is an important factor in drug design.
Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis of α-Ketoamide Derivatives : [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid was used in synthesizing a novel series of α-ketoamide derivatives. These derivatives were obtained through the ring-opening of N-acylisatin and then coupled to different amino acid esters using OxymaPure/DIC as a coupling reagent. This process resulted in excellent yield and purity (El‐Faham et al., 2013).
Antibacterial Activity Evaluation : Derivatives of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid showed significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. This was demonstrated in a study synthesizing 1,4-Benzoxazine analogues and evaluating their antimicrobial properties (Kadian et al., 2012).
Synthesis of Antimicrobial Compounds : Another study focused on synthesizing 1,4 Benzothiazine derivatives for antimicrobial activity. Here, compound (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid, a derivative of the mentioned compound, was synthesized and showed significant antimicrobial and antifungal activity (Kalekar et al., 2011).
Synthesis of Quinazolines as Potential Antimicrobial Agents : In another research, derivatives of this compound were used in synthesizing new quinazolines with potential antimicrobial agents. The synthesized compounds were screened for their antibacterial and antifungal activities against a range of pathogens (Desai et al., 2007).
Electrochemical Study for Supercapacitor Applications : A derivative of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid was synthesized and studied for its electrochemical properties. The study focused on enhancing the pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives, indicating potential applications in supercapacitors (Kowsari et al., 2019).
properties
IUPAC Name |
2-(N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-8-6-13(7-9-14)10-22-16(24)11-23(12-17(25)26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZGLYIOTKDIMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138274 |
Source
|
Record name | Glycine, N-[2-oxo-2-[[[4-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid | |
CAS RN |
1142205-12-6 |
Source
|
Record name | Glycine, N-[2-oxo-2-[[[4-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-oxo-2-[[[4-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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